2,2',4,4',5-Pentachlorobiphenyl
Overview
Description
2,2’,4,4’,5-Pentachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 2,2’,4,4’,5-Pentachlorobiphenyl is C12H5Cl5. The IUPAC name is 1,2,4-trichloro-5-(2,4-dichlorophenyl)benzene . The molecular weight is 326.4 g/mol .
Physical And Chemical Properties Analysis
The molecular weight of 2,2’,4,4’,5-Pentachlorobiphenyl is 326.4 g/mol. It has a melting point of 78℃ and a boiling point of 412.3°C. Its density is 1.5220 and refractive index is 1.6200 .
Scientific Research Applications
Developmental Neurotoxicity Studies
PCB-95 has been identified as a developmental neurotoxicant, particularly affecting the developing brains in zebrafish larvae. Research has shown that exposure to PCB-95 can lead to a dose-dependent reduction in brain size and increased brain cell death. This is critical for understanding the risks associated with environmental exposure to PCB-95 and its potential impact on neurodevelopment .
Enantioselective Toxicity Analysis
The study of enantioselective toxicity is crucial as it helps to understand how different enantiomers of PCB-95 affect organisms. PCB-95 is chiral and can exist in different enantiomeric forms, which may have varying levels of toxicity. This research is significant for assessing the environmental and health risks of PCB-95 contamination .
Cytochrome P450 Monooxygenase Activity
PCB-95 is subject to enantioselective oxidation by human cytochrome P450 monooxygenases. Identifying the specific enzymes that catalyze these reactions is important for understanding how PCB-95 is metabolized in the human body and its potential toxicological effects .
Accumulation and Physiological Behavior
Research into the accumulation of PCB-95 enantiomers in the human body and their physiological behavior is essential. This includes studying how these compounds are absorbed, distributed, metabolized, and excreted, as well as their potential to bioaccumulate and cause harm .
Impact on Reproductive Health
Exposure to PCB-95 during pregnancy has been linked to adverse effects on the mammalian reproductive system. Investigating these effects is important for understanding the broader implications of PCB-95 on reproductive health and development .
Mechanism of Action
Target of Action
2,2’,4,4’,5-Pentachlorobiphenyl, also known as PCB118, is a type of polychlorinated biphenyl (PCB) that primarily targets the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
PCB118 has been shown to induce thyrocyte autophagy by promoting calcium influx via Store-Operated Ca2+ Entry . It also induces thyroidal autophagy via the class III β‐tubulin (TUBB3)/death-associated protein kinase 2 (DAPK2)/myosin regulatory light chain (MRLC)/autophagy-related 9A (ATG9A) pathway in FRTL-5 cells .
Pharmacokinetics
They are also known to bioaccumulate, causing harmful health effects .
Result of Action
Exposure to PCB118 can lead to various health effects. It has been shown to cause structural damage and dysfunction of the thyroid . In male mice, exposure to PCB118 during adolescence can lead to reduced testicular mass, tissue damage, decreased sperm vitality and quantity, and increased testicular cell apoptosis .
Action Environment
PCB118 is a persistent organic pollutant found in air, soil, mammals, and marine animals . Its widespread use has had adverse effects on human and animal health . The action, efficacy, and stability of PCB118 are likely influenced by these environmental factors.
Safety and Hazards
properties
IUPAC Name |
1,2,4-trichloro-5-(2,4-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-7(9(14)3-6)8-4-11(16)12(17)5-10(8)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQJBFRGXHMNOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073496 | |
Record name | 2,2',4,4',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,4',5-Pentachlorobiphenyl | |
CAS RN |
38380-01-7 | |
Record name | PCB 99 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38380-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PCB 99 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,4',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4',5-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY435PFIO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the long-term health effects of 2,2',4,4',5-Pentachlorobiphenyl exposure in mammals?
A1: Studies show that 2,2',4,4',5-Pentachlorobiphenyl, a persistent organic pollutant, acts as a tumor promoter in rodents. In one experiment, mice exposed neonatally to the carcinogen N-nitrosodimethylamine and subsequently treated with Aroclor 1254 (containing PCB 99) exhibited a significant increase in lung tumor incidence and multiplicity. [] While tumor size and liver carcinoma incidence remained unaffected, PCB treatment accelerated the appearance of latent tumors, particularly in the lungs, which would have otherwise presented much later in life. [] This highlights the potential long-term carcinogenic risks associated with PCB 99 exposure.
Q2: How does 2,2',4,4',5-Pentachlorobiphenyl affect thyroid hormone levels?
A2: 2,2',4,4',5-Pentachlorobiphenyl is categorized as a "mixed-type" congener, exhibiting characteristics of both phenobarbital (PB) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-type congeners. [] Research demonstrates that it significantly induces both Cyp1a (TCDD-inducible) and Cyp2b (PB-inducible) activity in rat livers. [] Furthermore, PCB 99 exposure significantly reduces serum total and free thyroxine (T4) levels in a dose-dependent manner. [] Interestingly, its effect on triiodothyronine (T3) levels is less pronounced and more variable. [] This suggests that PCB 99 disrupts thyroid hormone homeostasis primarily by decreasing T4 levels.
Q3: How does the structure of 2,2',4,4',5-Pentachlorobiphenyl relate to its tendency to volatilize from water?
A3: The Henry's Law constant (KH) for 2,2',4,4',5-Pentachlorobiphenyl is relatively high compared to its polybrominated diphenyl ether counterparts. [] This signifies that PCB 99 is more readily volatilized from water into the air. [] While a direct correlation between the degree of chlorine substitution and KH values in PCBs is not observed, an increase in ortho-chlorine substitution, as seen in PCB 99, is linked to higher KH values. [] This suggests that the specific chlorine substitution pattern in PCB 99 contributes to its tendency to partition into the air from an aqueous environment.
Q4: How do the levels of 2,2',4,4',5-Pentachlorobiphenyl change in children as they grow?
A4: Studies on children aged 7 to 9 years old revealed a consistent decrease in serum concentrations of 2,2',4,4',5-Pentachlorobiphenyl over time. [] This decline was observed alongside a decrease in serum concentrations of other PCBs and p,p'-DDE and was associated with weight gain. [] This suggests that dilution in a larger body size, alongside a potential reduction in exposure, contributes to the observed decrease in PCB 99 body burden as children grow older. []
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